molecular formula C7H6N4O4 B12476296 3,5-Dinitrobenzenecarboximidamide

3,5-Dinitrobenzenecarboximidamide

Cat. No.: B12476296
M. Wt: 210.15 g/mol
InChI Key: PTOZRXKSOXZKIM-UHFFFAOYSA-N
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Description

3,5-Dinitrobenzenecarboximidamide is an organic compound with the molecular formula C7H6N4O4 It is characterized by the presence of two nitro groups (-NO2) and a carboximidamide group (-C(=NH)NH2) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dinitrobenzenecarboximidamide can be synthesized through several methods. One common approach involves the nitration of benzoic acid to produce 3,5-dinitrobenzoic acid, which is then converted to 3,5-dinitrobenzoyl chloride using reagents such as phosphorous pentachloride (PCl5) or thionyl chloride (SOCl2) . The resulting 3,5-dinitrobenzoyl chloride can be further reacted with ammonia or an amine to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and subsequent conversion processes. The reaction conditions are carefully controlled to ensure high yields and purity of the final product. The use of fuming nitric acid and concentrated sulfuric acid is common in the nitration step .

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitrobenzenecarboximidamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing nitro groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Strong oxidizing agents, although these reactions are less frequently performed.

Major Products Formed

    Reduction: 3,5-Diaminobenzenecarboximidamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dinitrobenzenecarboximidamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-dinitrobenzenecarboximidamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The carboximidamide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dinitrobenzenecarboximidamide is unique due to the presence of both nitro groups and a carboximidamide group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H6N4O4

Molecular Weight

210.15 g/mol

IUPAC Name

3,5-dinitrobenzenecarboximidamide

InChI

InChI=1S/C7H6N4O4/c8-7(9)4-1-5(10(12)13)3-6(2-4)11(14)15/h1-3H,(H3,8,9)

InChI Key

PTOZRXKSOXZKIM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=N)N

Origin of Product

United States

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